Cas no 59994-21-7 (Butanamide,N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1))
59994-21-7 structure
Product Name:Butanamide,N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1)
CAS-nummer:59994-21-7
MF:C10H13ClN2O2
MW:228.675421476364
CID:375800
PubChem ID:108869
Update Time:2025-04-19
Butanamide,N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1) Chemische en fysische eigenschappen
Naam en identificatie
-
- Butanamide,N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1)
- N-(3-aminophenyl)-3-oxobutyramide monohydrochloride
- Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride
- N-(3-aminophenyl)-3-oxobutanamide hydrochloride (1:1)
- 59994-21-7
- DTXSID1069374
- EINECS 262-015-0
- NS00055599
- Butanamide, N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1)
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- Inchi: 1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H
- InChI-sleutel: QIBSDOIXYFFEEV-UHFFFAOYSA-N
- LACHT: Cl.O=C(CC(C)=O)NC1C=CC=C(C=1)N
Berekende eigenschappen
- Exacte massa: 228.06669
- Monoisotopische massa: 228.067
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 3
- Complexiteit: 228
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.2Ų
Experimentele eigenschappen
- Kookpunt: 447.9°C at 760 mmHg
- Vlampunt: 224.7°C
- PSA: 72.19
Butanamide,N-(3-aminophenyl)-3-oxo-, hydrochloride (1:1) Gerelateerde literatuur
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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